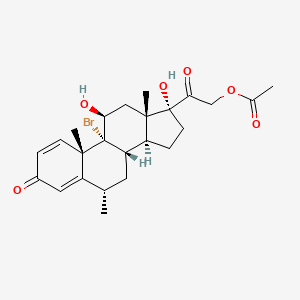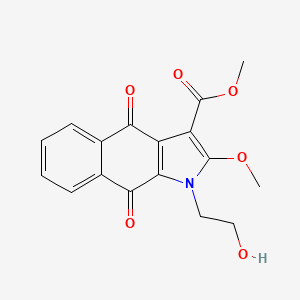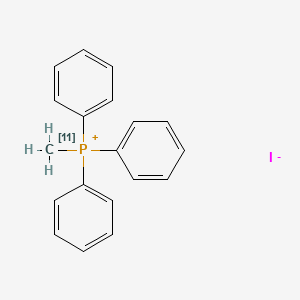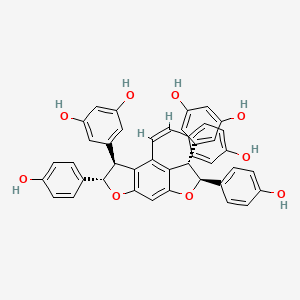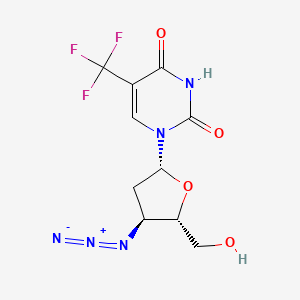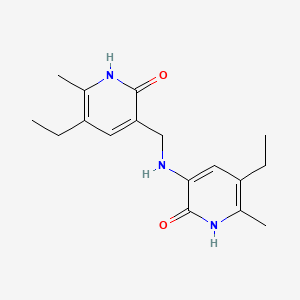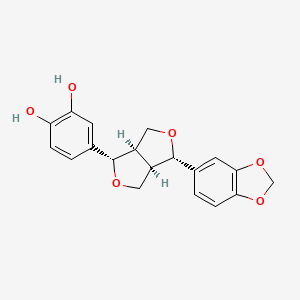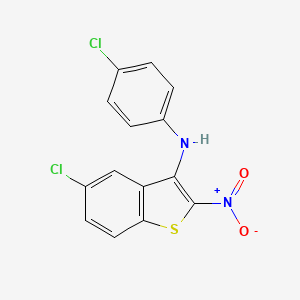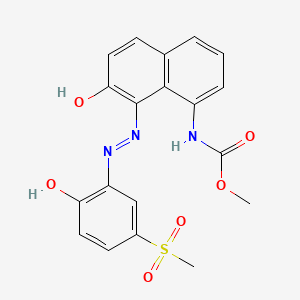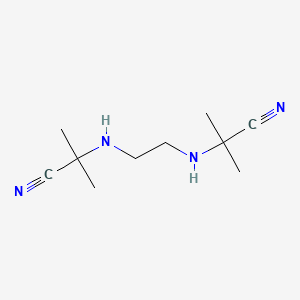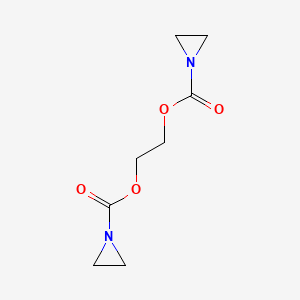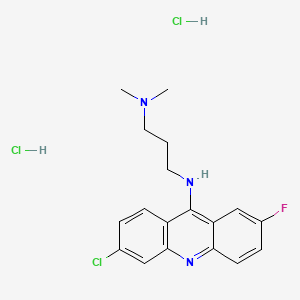![molecular formula C10H16ClNO2 B12794483 2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 75107-65-2](/img/structure/B12794483.png)
2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfatides are synthesized by the 3-O-sulfation of galactosylceramide, mediated by the enzyme 3′-phosphoadenosine5′phosphosulfate:cerebrosidesulfo transferase in the Golgi apparatus . The synthesis involves the use of specific reagents and conditions to achieve the desired sulfation.
Industrial Production Methods
Industrial production of sulfatides involves the extraction and purification from natural sources, such as bovine brain. The process includes several steps of extraction, purification, and characterization to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Sulfatides undergo various chemical reactions, including:
Oxidation: Sulfatides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.
Substitution: Sulfatides can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of sulfatides.
Aplicaciones Científicas De Investigación
Sulfatides have a wide range of scientific research applications:
Chemistry: Used as lipid standards in electrospray ionization-mass spectrometry (ESI-MS/MS) analysis.
Medicine: Elevated levels of sulfatides are implicated in renal, ovarian, and adenocarcinoma.
Mecanismo De Acción
Sulfatides exert their effects through various molecular targets and pathways:
Myelin Sheath Formation: Sulfatides are essential components of the myelin sheath, contributing to its structural integrity and function.
Immune Response: They play a role in immune response by binding to fibrinogen and eliciting anticoagulant activity.
Insulin Secretion: Sulfatides are involved in the regulation of insulin secretion, impacting glucose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cerebrosides: Similar to sulfatides but lack the sulfate group.
Gangliosides: Glycosphingolipids with one or more sialic acids linked on the sugar chain.
Sphingomyelins: Phospholipids containing a sphingosine backbone.
Uniqueness of Sulfatides
Sulfatides are unique due to their specific role in the myelin sheath and their involvement in various biological processes, including immune response and insulin secretion. Their anionic nature and sulfation make them distinct from other glycosphingolipids .
Propiedades
Número CAS |
75107-65-2 |
|---|---|
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
2-chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16ClNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
Clave InChI |
PRNLMIWZDMEOAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


